Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been used as precursors to prepare several heterocyclic compounds , suggesting that it may interact with a variety of biological targets.
Mode of Action
The compound is polyfunctional, possessing both nucleophilic and electrophilic properties . This allows it to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
Result of Action
Similar compounds have been used to synthesize several biologically active compounds , suggesting that it may have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the thienopyrimidine core with hydrazine or its derivatives.
Attachment of the carbonothioyl group: This can be done through the reaction of the hydrazinyl derivative with carbon disulfide or similar reagents.
Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate can be compared with other thienopyrimidine derivatives:
Similar Compounds: Thienopyrimidine derivatives with different substituents on the pyrimidine or thieno rings.
Uniqueness: The specific combination of functional groups in this compound gives it unique chemical and biological properties compared to other derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)amino]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-16(25)11-5-7-12(8-6-11)19-18(27)23-22-17-20-14(24)13-9(2)10(3)28-15(13)21-17/h5-8H,4H2,1-3H3,(H2,19,23,27)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBNACQSIJQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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